[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid
Description
[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its application in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and boronic acid groups in its structure makes it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYJWVSYJDGQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves the introduction of boronic acid functionality into a fluorinated pyridine ring. One common method is the borylation of 6-fluoro-2-(trifluoromethyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The scalability of the borylation reaction makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atoms in the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the borylation reaction.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide and sodium periodate.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Fluorinated Alcohols/Ketones: Formed through oxidation reactions.
Scientific Research Applications
[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
2-Fluoro-3-pyridineboronic acid: Similar in structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but is based on a phenyl ring instead of a pyridine ring.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
Uniqueness: [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is unique due to the combination of fluorine and boronic acid functionalities in a single molecule. This combination enhances its reactivity and makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling .
Biological Activity
[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative characterized by the presence of a pyridine ring substituted with fluorine and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various synthetic applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
- Molecular Formula : C6H4BClF3NO2
- Molecular Weight : 208.91 g/mol
- CAS Number : 1150114-63-8
- Boiling Point : Not specified
- Storage Conditions : Store under inert atmosphere at -20°C
The mechanism of action of this compound involves its ability to form stable complexes with various biological targets. The boronic acid moiety interacts with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The presence of fluorine and trifluoromethyl groups enhances the compound's stability and reactivity, which is crucial for its biological activity.
Enzyme Inhibition
Research has indicated that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been studied for its potential to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. A study demonstrated that fluorinated derivatives, including this compound, showed enhanced potency against HDACs compared to non-fluorinated counterparts, highlighting the positive impact of fluorination on biological activity .
Antiparasitic Activity
In a comparative analysis of different pyridine derivatives, this compound was shown to possess moderate antiparasitic activity against Plasmodium falciparum, with an EC50 value indicating effective inhibition at low concentrations. The incorporation of trifluoromethyl groups was found to enhance the compound's efficacy compared to similar structures lacking these substituents .
Case Studies
- Histone Deacetylase Inhibition :
- Antiparasitic Efficacy :
- In vitro tests demonstrated that derivatives with trifluoromethyl substitutions exhibited superior activity against P. falciparum. The study highlighted that modifications in the pyridine ring could lead to substantial changes in biological activity, emphasizing the importance of structural optimization in drug design .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
